![molecular formula C19H18BrN3O2 B5916436 N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B5916436.png)
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, commonly known as BB-Cl-Amidine, is a small molecule inhibitor used in scientific research. This compound is known for its ability to inhibit protein arginine deiminase 4 (PAD4), an enzyme that plays a role in the regulation of gene expression and chromatin structure. BB-Cl-Amidine has been studied extensively for its potential therapeutic applications in cancer, autoimmune diseases, and neurodegenerative disorders.
Wirkmechanismus
BB-Cl-Amidine works by inhibiting the activity of the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme, which is responsible for the conversion of arginine residues in proteins to citrulline. This process, known as citrullination, plays a role in the regulation of gene expression and chromatin structure. By inhibiting N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide, BB-Cl-Amidine prevents the citrullination of proteins and disrupts the normal cellular processes that depend on this modification.
Biochemical and Physiological Effects:
BB-Cl-Amidine has been shown to have a variety of biochemical and physiological effects in cells and tissues. In cancer cells, BB-Cl-Amidine inhibits the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, BB-Cl-Amidine reduces inflammation and joint damage by inhibiting the production of inflammatory cytokines. In neurodegenerative disorders, BB-Cl-Amidine improves cognitive function and reduces neuronal damage by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BB-Cl-Amidine has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yields and purity. It has been extensively studied for its potential therapeutic applications in various diseases, making it a reliable compound for scientific research. However, BB-Cl-Amidine also has some limitations. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.
Zukünftige Richtungen
There are several future directions for the study of BB-Cl-Amidine. One area of research is the development of more potent and selective inhibitors of N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide. Another area of research is the exploration of the therapeutic potential of BB-Cl-Amidine in other diseases, such as cardiovascular disease and diabetes. Additionally, the effects of BB-Cl-Amidine on other cellular processes, such as autophagy and apoptosis, warrant further investigation.
Synthesemethoden
BB-Cl-Amidine can be synthesized through a multi-step reaction starting with 2-bromobenzoic acid and ethylenediamine. The intermediate product is then reacted with cyclopropanecarboxylic acid to form the final compound. The synthesis of BB-Cl-Amidine has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
BB-Cl-Amidine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BB-Cl-Amidine has been shown to inhibit the growth and metastasis of cancer cells by targeting the N-{3-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide enzyme. In autoimmune diseases such as rheumatoid arthritis, BB-Cl-Amidine has been shown to reduce inflammation and joint damage. In neurodegenerative disorders such as Alzheimer's disease, BB-Cl-Amidine has been shown to improve cognitive function and reduce neuronal damage.
Eigenschaften
IUPAC Name |
2-bromo-N-[(Z)-1-[3-(cyclopropanecarbonylamino)phenyl]ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(22-23-19(25)16-7-2-3-8-17(16)20)14-5-4-6-15(11-14)21-18(24)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H,21,24)(H,23,25)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMFNJSVKAMFF-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Br)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1Br)/C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1Z)-1-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


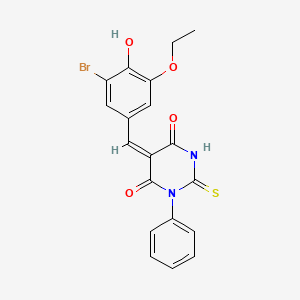
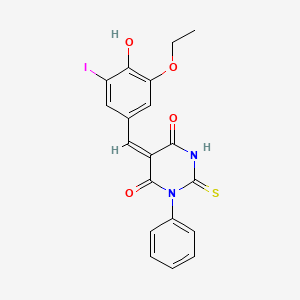
![4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B5916373.png)
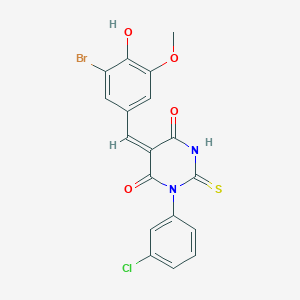
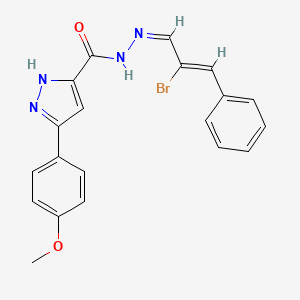
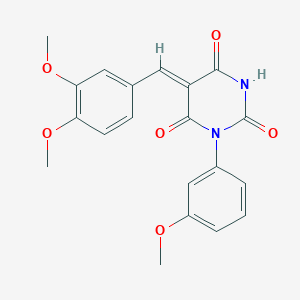
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5916410.png)
![N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5916417.png)
![3,4,5-trimethoxy-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916421.png)
![4-(4-chlorobenzyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916427.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916431.png)
![N-{3-[N-(2-nitrobenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5916433.png)
![4-(4-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5916440.png)